Ethyl 4-(tert-butylthio)-3-oxobutanoate
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Overview
Description
Ethyl 4-(tert-butylthio)-3-oxobutanoate is an organic compound that belongs to the class of esters. Esters are widely used in organic chemistry due to their reactivity and versatility. This particular compound features a tert-butylsulfanyl group, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(tert-butylthio)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with tert-butyl thiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting product is then purified using techniques such as flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tert-butylthio)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Ethyl 4-(tert-butylthio)-3-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(tert-butylthio)-3-oxobutanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The tert-butylsulfanyl group can participate in redox reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the tert-butylsulfanyl group.
Methyl butyrate: Another ester used in organic synthesis but with different substituents.
Uniqueness
Ethyl 4-(tert-butylthio)-3-oxobutanoate is unique due to the presence of the tert-butylsulfanyl group, which can significantly influence its chemical behavior and applications compared to simpler esters .
Properties
Molecular Formula |
C10H18O3S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
ethyl 4-tert-butylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C10H18O3S/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h5-7H2,1-4H3 |
InChI Key |
YZXKKCHEJQGOBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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